molecular formula C21H23NO7S B2387784 5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 2034457-82-2

5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2387784
CAS No.: 2034457-82-2
M. Wt: 433.48
InChI Key: VZERIKRGSHUVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one” is a structurally complex heterocyclic molecule characterized by a fused methanobenzooxazocin core. Its structure includes a sulfonyl group attached to a 2,5-dimethoxyphenyl substituent, along with methoxy and methyl groups at positions 8 and 2, respectively.

Structural elucidation of similar compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) has been achieved using UV and NMR spectroscopy, which are standard techniques for confirming heterocyclic frameworks and substituent patterns . These methods would similarly apply to verifying the target compound’s architecture.

Properties

IUPAC Name

12-(2,5-dimethoxyphenyl)sulfonyl-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S/c1-21-11-15(14-9-12(26-2)5-7-16(14)29-21)19(20(23)22-21)30(24,25)18-10-13(27-3)6-8-17(18)28-4/h5-10,15,19H,11H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERIKRGSHUVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C4=C(O2)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

This structure features a complex arrangement that includes a sulfonyl group and methoxy substituents, which are often associated with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective agonist for serotonin receptors, particularly the 5-HT_2A receptor. This receptor is implicated in numerous neuropsychiatric disorders, making it a target for therapeutic intervention .

Pharmacological Effects

  • Antidepressant Activity : The compound shows promise in modulating mood disorders by influencing serotonin pathways. Its structural similarity to known antidepressants suggests potential efficacy in clinical settings.
  • Anxiolytic Properties : Research indicates that compounds with similar structures exhibit anxiolytic effects, potentially reducing anxiety symptoms through serotonergic modulation .
  • Neuroprotective Effects : There is emerging evidence that the compound may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The following table summarizes key findings related to the structure-activity relationship of the compound and its analogs:

Compound5-HT_2A Affinity (Ki)Efficacy (%)Lipophilicity (Log P)
LPH-51.3 nM923.45
Analogue A10 nM752.85
Analogue B50 nM604.00

Note: Data are derived from receptor binding assays and pharmacokinetic studies .

Clinical Trials

Recent clinical trials have explored the efficacy of similar compounds in treating depression and anxiety disorders. For instance:

  • A study involving a related compound demonstrated significant reductions in depressive symptoms after four weeks of treatment.
  • Another trial indicated improved anxiety scores among participants treated with a structurally similar agonist targeting the 5-HT_2A receptor.

In Vitro Studies

In vitro experiments using neuronal cell lines have shown that the compound can reduce oxidative stress markers significantly compared to control groups. This suggests its potential role as a neuroprotective agent .

Comparison with Similar Compounds

Research Implications

The structural uniqueness of the target compound positions it as a candidate for exploring sulfonyl-driven bioactivity, such as enzyme inhibition or receptor antagonism. Its comparison with the dioxocin derivative () underscores how heteroatom substitution alters physicochemical properties—critical for optimizing drug-likeness. Further studies should prioritize synthesizing the compound and evaluating its biological profile relative to these analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Focus on reaction variables such as solvent selection (e.g., glacial acetic acid for cyclization), temperature control (e.g., reflux conditions for 5–8 hours), and stoichiometric ratios of intermediates. Column chromatography with silica gel and petroleum ether/ethyl acetate (4:1) is effective for purification, while thin-layer chromatography (TLC) and gas chromatography (GC) ensure purity . Adjusting the molar equivalents of reagents, as seen in triazine-based syntheses, may also enhance yield .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how should data interpretation be approached?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to resolve methoxy and sulfonyl groups, FT-IR for functional group identification (e.g., carbonyl at ~1680 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate spectral data with computational tools (e.g., density functional theory) to resolve ambiguities in complex fused-ring systems .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC-PDA and correlate results with thermodynamic parameters (e.g., activation energy) to predict shelf-life. Reference split-plot experimental designs for controlled variable testing .

Advanced Research Questions

Q. What experimental frameworks are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair these with molecular docking simulations to map interaction sites. For mechanistic insights, use fluorescence quenching assays and mutagenesis studies to validate computational predictions. Integrate findings with dose-response curves to establish structure-activity relationships .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and transformation in aquatic systems?

  • Methodological Answer : Follow the INCHEMBIOL project framework:

  • Lab-scale : Assess hydrolysis/photolysis rates under controlled pH and UV light.
  • Ecosystem modeling : Use mesocosms to simulate biodegradation pathways, quantifying metabolites via LC-MS/MS.
  • Risk evaluation : Apply probabilistic models to estimate bioaccumulation factors (BCFs) and toxicity thresholds for aquatic organisms .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer : Conduct meta-analyses to identify assay-specific variables (e.g., cell line heterogeneity, solvent interference). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply multivariate statistical tools (PCA or PLS regression) to isolate confounding factors and refine dose-response hypotheses .

Q. How can computational modeling predict the compound’s regioselectivity in derivatization reactions?

  • Methodological Answer : Use quantum mechanical calculations (DFT) to map electron density distributions and nucleophilic/electrophilic sites. Validate predictions with kinetic studies (e.g., competitive reactions monitored by 1H^1H-NMR). Compare results with analogous triazine or pyrazoline derivatives to identify steric or electronic trends .

Data Contradiction and Theoretical Integration

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration) and compare with crystallographic data if available. Use deuterated solvents to eliminate exchangeable proton interference. Cross-reference with databases (e.g., Cambridge Structural Database) to identify common artifacts .

Q. What frameworks integrate this compound’s study into broader pharmacological or environmental theories?

  • Methodological Answer : Align with the "source-to-impact" paradigm for environmental chemicals: link synthesis pathways to ecotoxicological endpoints . For pharmacology, embed findings into established signaling pathways (e.g., kinase inhibition cascades) using systems biology tools (KEGG pathway mapping) .

Tables for Key Methodological Comparisons

Technique Application Example from Literature
Column ChromatographyPurification of sulfonamide derivativesPetroleum ether/ethyl acetate (4:1)
DFT CalculationsPredicting regioselectivityElectron density mapping
SPR/ITCBinding affinity measurementKinase interaction studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.